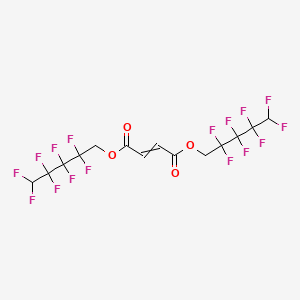
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of but-2-enedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: But-2-enedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate involves its interaction with molecular targets through its ester and fluorinated groups. The ester group can undergo hydrolysis, releasing the active fluorinated alcohol, which can interact with various biological pathways. The fluorine atoms enhance the compound’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Similar in structure but contains a methacrylate group instead of an ester.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: The alcohol counterpart of the compound.
Succinic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester: Another ester with a similar fluorinated chain.
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate stands out due to its combination of a fluorinated chain and an ester group, providing a unique balance of stability, reactivity, and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stable reagents.
Properties
CAS No. |
63137-87-1 |
|---|---|
Molecular Formula |
C14H8F16O4 |
Molecular Weight |
544.18 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate |
InChI |
InChI=1S/C14H8F16O4/c15-7(16)11(23,24)13(27,28)9(19,20)3-33-5(31)1-2-6(32)34-4-10(21,22)14(29,30)12(25,26)8(17)18/h1-2,7-8H,3-4H2 |
InChI Key |
GJKYQRGXEQSQOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















